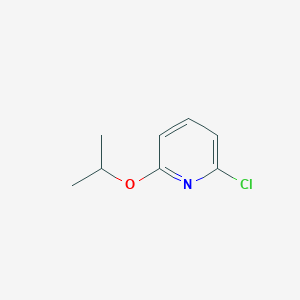

2-Chloro-6-isopropoxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chloropyridine derivatives can involve multiple steps, including halogenation, nitration, and substitution reactions. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine through a series of reactions with an overall yield of 60.6% . Similarly, 2-chloro-5-hydroxynicotinonitrile was synthesized via a convenient method starting from 5-amino-2-chloro-3-methylpyridine . These examples demonstrate the versatility of chloropyridines as starting materials for synthesizing a variety of functionalized pyridines.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of chloropyridine derivatives. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which can influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Chloropyridines can participate in a variety of chemical reactions. The paper on 2-chloro-3-(β-chloroethyl)-4,6-dihydroxypyridine discusses how this compound can readily split off hydrogen chloride under mild conditions and be converted into derivatives of 2, 3-dihydro-5-azabenzofuran . Additionally, 2-bromo-6-isocyanopyridine has been identified as a versatile reagent for multicomponent chemistry, demonstrating the ability of chloropyridines to act as intermediates in complex synthetic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloropyridine derivatives can be influenced by their functional groups and molecular structure. For instance, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, and the effects of solvents on the emission spectra were investigated . These properties are important for the potential application of chloropyridines in optical materials or as probes in chemical sensing.

Applications De Recherche Scientifique

Synthesis and Reactivity Studies

- Reactivity and Synthesis of Reactive Intermediates : A study by Connon and Hegarty (2004) explored the dienophilicity of various analogues of 2,3-pyridyne, including 2-chloro-6-isopropoxypyridine. Their research demonstrated challenges in generating certain pyridyne intermediates from this compound due to the instability of the lithiated derivative (Connon & Hegarty, 2004).

Environmental Chemistry and Decomposition Studies

- Photolytic and Sonolytic Decomposition : Research by Hiskia et al. (2001) investigated the decomposition of atrazine (a compound structurally similar to this compound) in the presence of polyoxometalates. This study provides insights into the environmental behavior and degradation pathways of related compounds (Hiskia et al., 2001).

Advanced Intermediate Synthesis

- Synthesis of Halogen-rich Pyridines : Wu et al. (2022) discussed the synthesis of various halopyridine isomers, including compounds related to this compound. This research contributes to understanding the synthesis of complex pyridines that are important in medicinal chemistry (Wu et al., 2022).

Analytical Chemistry Applications

- Immunoassay Analysis of Triazine Residues : Dankwardt et al. (1996) used 2-chloro-6-isopropyl derivatives as model compounds in enzyme immunoassay, demonstrating their utility in developing analytical methods for detecting triazine residues in environmental samples (Dankwardt et al., 1996).

Safety and Hazards

Mécanisme D'action

Target of Action

It is often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, 2-Chloro-6-isopropoxypyridine may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in suzuki–miyaura coupling reactions, it can be inferred that it plays a role in pathways involving carbon–carbon bond formation .

Result of Action

Its role in suzuki–miyaura coupling reactions suggests that it contributes to the formation of new carbon–carbon bonds .

Action Environment

The success of suzuki–miyaura coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

2-chloro-6-propan-2-yloxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-6(2)11-8-5-3-4-7(9)10-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBNSRRLAJSKEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

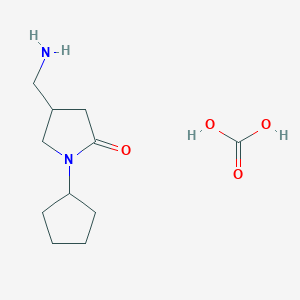

Molecular Formula |

C8H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89481-98-1 |

Source

|

| Record name | 2-Chloro-6-isopropoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2530241.png)

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)

![N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2530250.png)